Acid Yellow 72
Description
Contextualization within Azo Dye Chemistry and Industrial Research Relevance
Acid Yellow 72 is a synthetic organic compound classified as a monoazo dye. Azo dyes are characterized by the presence of one or more azo groups (—N=N—) which act as the chromophore, responsible for the dye's color. This compound's chemical structure consists of a single azo group linking a substituted pyrazolone (B3327878) ring and a dodecylbenzene (B1670861) moiety. Its systematic IUPAC name is sodium 2,5-dichloro-4-[4-[(4-dodecylphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate.
The synthesis of this compound is achieved through a standard azo coupling reaction. The process involves the diazotization of 4-Dodecylbenzenamine, which is then coupled with 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This method is representative of the manufacturing processes used for many commercial azo dyes.
Industrially, this compound is primarily used to impart a greenish-yellow hue to various substrates. Its applications include the dyeing of loose wool, carpets, and the direct printing on wool and silk fabrics. The barium salt of the dye can also be utilized for paper coating. This widespread industrial use is a primary driver for research into its properties, application efficiency, and environmental footprint.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| C.I. Name | This compound | |
| C.I. Number | 18961 | |
| CAS Number | 52584-47-1 | |
| Molecular Formula | C₂₈H₃₅Cl₂N₄NaO₄S | |
| Molecular Weight | 617.56 g/mol | |
| Appearance | Green-light yellow powder | |
| Solubility | Soluble in water | |
| Chemical Class | Monoazo Dye |
Historical Development and Evolution of Research on Acid Yellow Dyes
The history of dyeing was revolutionized in 1856 with the synthesis of the first artificial dye, mauveine, which marked the beginning of the "post-aniline" era. Prior to this, dyers relied on natural sources, and obtaining a durable, light-fast yellow color was a significant challenge. Many natural yellow dyes offered limited stability against light and washing. The advent of synthetic dyes in the mid-19th century led to the establishment of industrial laboratories dedicated to creating new colorants with improved properties.
Acid dyes, a class of anionic dyes, were developed for dyeing protein fibers like wool and silk, as well as later synthetic polyamides like nylon. Research has historically focused on synthesizing novel acid dyes with a wide spectrum of colors and fastness properties. Azo compounds became a cornerstone of the dye industry due to the relative simplicity of their synthesis and the wide range of accessible colors.
The evolution of research on acid yellow dyes mirrors the broader trends in dye chemistry. Initial studies focused on synthesis, color properties, and improving application methods on textiles. Over time, as environmental awareness grew, the focus expanded significantly to include the ecological impact of these dyes, leading to extensive research into their persistence, and potential for removal from industrial effluents.
Significance of this compound as a Model Compound in Environmental Chemistry and Material Science Studies
The extensive use of azo dyes like this compound in industries such as textiles leads to their presence in wastewater. It is estimated that a fraction of the dyes used in industrial processes is discharged into water bodies. This has positioned acid yellow dyes as important model compounds for studies in environmental chemistry, particularly in the development of wastewater treatment technologies.
Academic research frequently utilizes commercially available acid yellow dyes to investigate the efficacy of various remediation techniques. Key areas of study include:
Adsorption: Numerous studies have explored the removal of acid yellow dyes from aqueous solutions using adsorbents like activated carbon. Research shows that factors such as pH, initial dye concentration, and the nature of the adsorbent significantly influence the adsorption capacity. For instance, studies on Acid Yellow RR demonstrated that activated carbon could effectively remove the dye, with efficiency being dependent on pH and dye concentration.
Photocatalytic Degradation: This process involves using a semiconductor photocatalyst (like titanium dioxide, TiO₂) and a light source to break down the dye molecules into simpler, less harmful compounds. Research on dyes such as Acid Yellow 36 has shown that doping the TiO₂ catalyst can enhance degradation efficiency under visible light.
Fenton Oxidation: Advanced oxidation processes, like the Fenton reaction (using iron salts and hydrogen peroxide), have been studied for the degradation of dyes like Acid Yellow 17.
In material science, research involving acid dyes focuses on their application and interaction with various materials, especially polymers and fibers. Studies investigate the dyeing capabilities and fastness properties of newly synthesized acid dyes on fabrics like nylon, which is crucial for developing durable and high-performance textiles.
Table 2: Research Findings on the Remediation of Various Acid Yellow Dyes (as Model Compounds)
| Dye Studied | Research Focus | Key Findings | Source(s) |
|---|---|---|---|
| Acid Yellow RR | Adsorption | Activated carbon showed high potential for removal; adsorption was higher at lower concentrations and in acidic pH. | |
| Acid Yellow 23 | Adsorption | Organobentonite/alginate hydrogel beads were effective; adsorption capacity was influenced by flow rate, bed height, and initial dye concentration. | |
| Acid Yellow 17 | Adsorption & Oxidation | Adsorption onto turmeric industrial waste was most effective at acidic pH. Degradation via the Fenton process was also studied, showing high efficiency. |
| Acid Yellow 36 | Photocatalytic Degradation | Vanadium-doped TiO₂ nanocatalyst effectively degraded the dye under visible light irradiation. | |
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry surrounding this compound and related azo dyes is multi-faceted, driven by both industrial and environmental interests. The primary objectives of this research can be summarized as follows:
Synthesis and Characterization: A fundamental objective is the synthesis of novel dye structures to achieve specific shades and improve performance characteristics. This includes detailed characterization of their chemical and physical properties.
Application and Performance: Research aims to understand and optimize the dyeing process on various substrates, such as wool, silk, and synthetic polyamides. A key goal is to enhance properties like light fastness, wash fastness, and rubbing fastness.
Environmental Fate and Remediation: A significant portion of modern research is dedicated to understanding the environmental impact of these dyes. The core objective is to develop and refine efficient and cost-effective methods for removing them from industrial wastewater. This includes investigating and optimizing processes like adsorption, photocatalysis, and advanced oxidation to ensure the mineralization of the dye into non-toxic end products.
Analytical Method Development: Academic studies also focus on creating reliable analytical techniques for the detection and quantification of these dyes in complex environmental matrices, which is essential for monitoring and regulatory purposes.
Collectively, these research efforts aim to balance the industrial utility of dyes like this compound with the critical need for environmental stewardship.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52584-47-1 |
|---|---|
Molecular Formula |
C28H36Cl2N4O4S.Na C28H36Cl2N4NaO4S |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2,5-dichloro-4-[4-[(4-dodecylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C28H36Cl2N4O4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-22(17-15-21)31-32-27-20(2)33-34(28(27)35)25-18-24(30)26(19-23(25)29)39(36,37)38;/h14-19,27H,3-13H2,1-2H3,(H,36,37,38); |
InChI Key |
BNGVBNISYLVOPR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl)C.[Na] |
Other CAS No. |
52584-47-1 12220-54-1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Acid Yellow 72
Classical and Contemporary Synthesis Pathways
The formation of Acid Yellow 72 is a multi-step process that relies on the precise reaction of two key intermediate compounds.
The core of this compound synthesis is the creation of an azo bond (-N=N-). This is achieved through a two-stage reaction sequence common to most azo dye manufacturing.
Diazotization : The first stage involves the conversion of a primary aromatic amine, the diazo component, into a diazonium salt. For this compound, the specific diazo component is 4-dodecylbenzenamine. This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C). The low temperature is crucial because diazonium salts are generally unstable and can decompose at higher temperatures.
Azo Coupling : The resulting diazonium salt is a weak electrophile and, in the second stage, it is reacted with a coupling component that is rich in electrons. In the synthesis of this compound, the coupling component is 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated position on the coupling component to form the stable azo dye. The reaction pH is often adjusted to an alkaline state to facilitate the coupling.
Functional groups are essential for the dye's properties, such as water solubility and affinity for fibers. The key functional groups in this compound, besides the azo bridge, are the sulfonic acid group and chloro groups.
Sulfonation : The sulfonic acid group (-SO₃H) is present on the coupling component, 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This group is typically introduced onto an aromatic ring using sulfonating agents like oleum (B3057394) (fuming sulfuric acid). The presence of the sulfonic acid group imparts water solubility to the final dye molecule, a defining characteristic of acid dyes.
Chlorination : The coupling component also features two chlorine atoms. The introduction of halogen atoms onto an aromatic ring is generally achieved through electrophilic halogenation using a catalyst. These chloro groups can influence the final shade and lightfastness of the dye.
Alkylation is a key strategy for modifying the dye's structure, primarily affecting its hydrophobicity and affinity for certain substrates.
Precursor Alkylation : The diazo component, 4-dodecylbenzenamine, contains a long C12 alkyl chain (dodecyl group). This group is introduced onto an aromatic precursor, likely via a Friedel-Crafts alkylation reaction, where an alkyl halide or alkene is reacted with an aromatic ring (like benzene) in the presence of a Lewis acid catalyst. Subsequent chemical steps, such as nitration followed by reduction, would convert the alkylated benzene (B151609) into the final amine precursor.
Structural Modification : Further alkylation on the final dye molecule could theoretically be performed to fine-tune its properties, though the primary alkylation occurs during the synthesis of its precursors.
Sulfonation and Other Functional Group Introduction Strategies
Precursor Chemistry and Reaction Optimization for Enhanced Yield and Selectivity
The yield and purity of this compound are highly dependent on the quality of its precursors and the precise control of reaction conditions.
The primary precursors are:
Diazo Component : 4-Dodecylbenzenamine
Coupling Component : 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid
Optimizing the synthesis involves several key parameters, as detailed in the table below, based on general findings for azo dye production.
| Parameter | Optimized Condition/Strategy | Rationale |
| Temperature | 0–5 °C for diazotization; 15-35 °C for coupling. | Prevents decomposition of the unstable diazonium salt intermediate and controls the rate of the coupling reaction. |
| pH Control | Acidic medium (e.g., HCl, H₂SO₄) for diazotization; Neutral to alkaline pH (7.5-9) for coupling. | Ensures formation of the nitrous acid and the diazonium salt; activates the coupling component (often a phenol (B47542) or pyrazolone) for electrophilic attack. |
| Reaction Method | "One-pot" synthesis approaches are being developed. | Reduces wastewater discharge, simplifies the process, and can improve overall efficiency compared to traditional two-pot methods. |
| Reagent Addition | Slow, controlled addition of sodium nitrite. | Maintains low temperature and prevents side reactions or hazardous decomposition of the diazonium salt. |
| Purity of Precursors | High purity of both diazo and coupling components. | Impurities can lead to the formation of secondary, undesired dyes, reducing the final product's quality and color brilliance. |
This table is generated based on general principles of azo dye synthesis and optimization.
Exploration of Green Chemistry Principles in this compound Synthesis
Traditional azo dye synthesis often involves harsh mineral acids and volatile organic solvents. Modern research focuses on developing more environmentally benign methods.
Key green chemistry strategies applicable to azo dye synthesis include:
Use of Solid Acid Catalysts : Heterogeneous solid acids, such as nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂) and sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), can replace corrosive and difficult-to-recycle liquid acids like H₂SO₄ and HCl. These catalysts are often recyclable and lead to simpler purification processes.
Solvent-Free Conditions : Performing reactions using grinding techniques at room temperature eliminates the need for organic solvents, reducing waste and environmental impact. This method has been shown to be rapid, efficient, and cost-effective.
Biodegradable Reagents : Alginic acid, a non-toxic and biodegradable polysaccharide derived from brown algae, has been successfully used as a medium and catalyst for diazotization, offering a sustainable alternative to mineral acids.
| Approach | Conventional Method | Green Alternative | Benefit of Green Alternative |
| Acid Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Nano BF₃·SiO₂, Alginic Acid | Recyclable, less corrosive, reduced toxicity, stable diazonium salts. |
| Reaction Medium | Aqueous or organic solvents | Solvent-free grinding | Eliminates solvent waste, reduces reaction time, simplifies workup. |
| Reaction Temperature | Low temperatures (0-5 °C) required | Room temperature achievable with some green catalysts. | Reduced energy consumption. |
This table compares conventional and green approaches to azo dye synthesis.
Mechanism of Formation and Intermediate Species Analysis
The formation of this compound proceeds through a well-understood electrophilic substitution mechanism involving several key intermediate species.
Formation of the Diazotizing Agent : In an acidic medium, sodium nitrite (NaNO₂) reacts with the mineral acid (e.g., HCl) to form nitrous acid (HNO₂).
Formation of the Nitrosonium Ion : The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).
Diazonium Salt Formation : The primary amine (4-dodecylbenzenamine) acts as a nucleophile, attacking the nitrosonium ion. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed. This diazonium salt is a critical, though often unstable, intermediate.
Azo Coupling : The final step is the electrophilic aromatic substitution reaction. The pyrazolone (B3327878) coupling component, activated by the reaction conditions, acts as a nucleophile, attacking the terminal nitrogen of the diazonium salt electrophile. This forms the characteristic azo linkage (-N=N-) and yields the final this compound dye molecule.
Throughout related acid-catalyzed organic reactions, such as the dehydration of alcohols, carbocations are recognized as key intermediate species. doubtnut.com In Friedel-Crafts alkylation, used to synthesize the dodecylbenzene (B1670861) precursor, a carbocation intermediate is also central to the mechanism.
Mentioned Chemical Compounds
| Chemical Name | Formula/Type | Role/Context |
| This compound | C₂₈H₃₅Cl₂N₄NaO₄S | Final Product |
| 4-Dodecylbenzenamine | C₁₈H₃₁N | Precursor (Diazo Component) |
| 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | C₁₀H₈Cl₂N₂O₄S | Precursor (Coupling Component) |
| Sodium Nitrite | NaNO₂ | Reagent for Diazotization |
| Hydrochloric Acid | HCl | Reagent/Catalyst |
| Sulfuric Acid | H₂SO₄ | Reagent/Catalyst |
| Oleum | H₂S₂O₇ | Reagent for Sulfonation |
| Sodium Hydroxide (B78521) | NaOH | pH Adjustment |
| Alginic Acid | Polysaccharide | Green Chemistry Catalyst |
| Boron Trifluoride Silica (nano BF₃·SiO₂) | Solid Acid | Green Chemistry Catalyst |
| Sulfonic acid-functionalized magnetic nanoparticles | Fe₃O₄@SiO₂-SO₃H | Green Chemistry Catalyst |
| Nitrous Acid | HNO₂ | Intermediate |
| Nitrosonium Ion | NO⁺ | Intermediate (Electrophile) |
| Diazonium Salt | Ar-N₂⁺ | Intermediate (Electrophile) |
| Carbocation | R-C⁺ | General Intermediate Type |
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Vibrational Spectroscopy Applications for Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" based on the vibrational modes of the chemical bonds present.
In the analysis of compounds similar in structure to Acid Yellow 72, which contain aromatic rings, amine groups, and sulfonate groups, specific absorption bands are expected. For instance, the presence of an aromatic amine is typically confirmed by a C-N stretching peak around 1350 cm⁻¹. The S-O bond in a sulfonate group is often signified by a peak near 1290 cm⁻¹. Furthermore, N-H stretching of an amine group can be observed around 3000 cm⁻¹, while the N-H bending vibration confirms the presence of an NH₂ group with a strong band at approximately 1650 cm⁻¹. Broader peaks in the region of 3200 cm⁻¹ can be attributed to the -OH group of a carboxylic acid, and a strong band around 1720 cm⁻¹ is indicative of a carbonyl group. The analysis of organic dyes often reveals peaks for C-O stretching and C-N stretching in the range of 1050 cm⁻¹ and 1250 cm⁻¹, respectively.
Table 1: Characteristic FTIR Peak Assignments for Functional Groups Relevant to this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | ~ 3000 |
| Amine (N-H) | Bending | ~ 1650 |
| Aromatic Amine (C-N) | Stretching | ~ 1350 |
| Sulfonate (S-O) | Stretching | ~ 1290 |
| Carbonyl (C=O) | Stretching | ~ 1720 |
| Hydroxyl (-OH) | Stretching | ~ 3200 (broad) |
| C-O | Stretching | ~ 1050 |
| C-N | Stretching | ~ 1250 |
Raman spectroscopy provides highly specific information about the chemical composition and molecular structure of a sample, offering a "molecular fingerprint". This technique relies on the inelastic scattering of monochromatic light. While conventional Raman spectroscopy is suitable for highly concentrated samples, techniques like Resonance Raman (RR) spectroscopy can be used for low-concentration analytes by selecting an excitation wavelength that matches an electronic absorption band of the molecule. This results in a spectrum dominated by the vibrational bands of the chromophore. Raman spectroscopy is particularly sensitive to conformational changes in molecules. The resulting spectra can be complex, but provide a detailed profile of the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Studies for Functional Group Analysis
Electronic Spectroscopy for Electronic Structure and Transitions
Electronic spectroscopy investigates the electronic structure of molecules by examining the transitions between different electronic energy levels.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which excites electrons from lower to higher energy orbitals. Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. The absorption of specific wavelengths of light is what gives a substance its color; for example, a compound that absorbs light in the 420-430 nm range will appear yellow.
The UV-Vis spectrum of a compound like this compound, which contains chromophores such as C=C, C=O, and N=N, is expected to show characteristic absorption bands. The position and intensity of these bands provide information about the electronic transitions within the molecule. For instance, π → π* transitions are common in compounds with conjugated systems. The presence of various functional groups can cause shifts in the absorption maxima to different wavelengths. Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.
Table 2: Typical UV-Vis Absorption Maxima for Relevant Chromophores
| Chromophore | Electronic Transition | Approximate λmax (nm) |
| C=C | π → π | ~170-200 |
| C=O | n → π | ~270-290 |
| N=N | n → π | ~340 |
| Benzene (B151609) | π → π | ~204, ~254 |
Note: The exact λmax can vary depending on the molecular environment and solvent.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the secondary structure of macromolecules like proteins and can also provide information about the tertiary structure by examining the environment of aromatic amino acid side chains. While this compound itself is not a protein, CD spectroscopy can be employed to study its interactions with chiral macromolecules, such as proteins. Such studies can reveal conformational changes in the macromolecule upon binding to the dye. The CD spectrum in the far-UV region (190-250 nm) provides information on the protein's backbone conformation, while the near-UV region (260-320 nm) is sensitive to the environment of aromatic side chains.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantitative Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In ¹H NMR, the chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a proton. ccea.org.uk Protons in different functional groups have characteristic chemical shifts. libretexts.org For example, protons on a carbon adjacent to a C=O group typically appear in the 2.0-2.5 ppm range, while those on a carbon bonded to an oxygen atom are found around 3.0-4.0 ppm. libretexts.org Aromatic protons usually resonate at approximately 7.0 ppm. libretexts.org The integration of the peaks corresponds to the relative number of protons in each environment, and the splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. ccea.org.uk
¹³C NMR provides information about the carbon skeleton of a molecule. It can distinguish between different types of carbon atoms, including quaternary carbons. The chemical shifts in ¹³C NMR also provide valuable structural information.
Table 3: Approximate ¹H NMR Chemical Shifts for Relevant Proton Environments
| Proton Environment | Approximate Chemical Shift (δ, ppm) |
| R-CH₃ | 0.9 - 1.5 |
| R-C(=O)-CH₃ | 2.0 - 2.5 |
| R-O-CH₃ | 3.3 - 4.0 |
| Ar-H (Aromatic) | 6.5 - 8.0 |
| R-COOH | 10 - 13 |
| R-NH₂ | 1.0 - 5.0 |
Note: These are general ranges and can be influenced by the specific molecular structure.
Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the analysis of dyes like this compound, MS, particularly when coupled with chromatographic separation, provides invaluable data for molecular identification.
The fragmentation pattern in a mass spectrum is unique to a molecule's structure. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for identification. The most intense peak in the spectrum is known as the base peak, while the peak corresponding to the intact molecule is the molecular ion peak. For organic compounds, fragmentation patterns often reveal the loss of specific functional groups. For example, in molecules with carboxylic acid groups, prominent peaks corresponding to the loss of OH (mass-to-charge ratio, m/z, less 17) or COOH (m/z less 45) are common. Similarly, aldehydes can show characteristic losses of hydrogen (M-1) or a CHO group (M-29).
While specific fragmentation data for this compound is not detailed in the provided search results, the general principles of mass spectrometry suggest that its analysis would involve identifying the molecular ion peak and characteristic fragment ions resulting from the cleavage of its specific chemical bonds. High-resolution mass spectrometry (HRMS) can further enhance this analysis by providing highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) is another advanced technique where selected precursor ions are further fragmented to provide more detailed structural information, which is particularly useful for distinguishing between isomers and identifying components in a mixture.
Hyphenated Chromatographic Techniques for Separation and Identification
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for analyzing complex samples containing dyes like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating individual components from a mixture. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths. This is particularly advantageous for analyzing colored compounds like dyes, as each dye has a characteristic maximum absorption wavelength. For instance, in the analysis of a mixture of synthetic dyes, a DAD can extract the optimal wavelength for each compound, enabling their individual identification and quantification. HPLC methods for dye analysis often utilize a C18 reverse-phase column.
The coupling of HPLC with Mass Spectrometry (HPLC-MS) combines the superior separation capabilities of HPLC with the powerful identification ability of MS. This technique is widely used for the analysis of various compounds, including dyes. For MS-compatible applications, mobile phases are carefully chosen; for example, volatile acids like formic acid are often used instead of non-volatile ones like phosphoric acid. HPLC-MS/MS, a further advancement, is instrumental in the structural elucidation of separated compounds and their degradation products. This method has been successfully applied to study the degradation of other dyes, identifying various intermediate products.
A study on the simultaneous determination of five yellow industrial dyes, including Acid Yellow 36 (structurally related to this compound), employed HPLC-MS/MS for analysis. The method utilized an ODS C18 column and a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile.
Table 1: HPLC Analytical Conditions for Dye Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reverse Phase | |
| Mobile Phase (DAD) | Acetonitrile, Water, Phosphoric Acid | |
| Mobile Phase (MS) | Acetonitrile, Water, Formic Acid | |
| Mobile Phase (MS/MS) | 5 mmol/L Ammonium Acetate (with 0.1% formic acid)-Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of dye analysis, GC-MS is particularly useful for identifying the degradation products that may form during various treatment processes. For non-volatile compounds, a derivatization step is often required to make them amenable to GC analysis.
The application of GC-MS has been demonstrated in studies of the degradation of various organic pollutants, including dyes and chemical warfare agents, where it successfully identified hydrolysis and oxidation products. For instance, in the study of the degradation of Direct Yellow 12, GC-MS was used to analyze the final degradation products. The analysis of artificially aged microplastics by Pyrolysis-GC-MS also revealed a wide range of volatile degradation products, such as alcohols, aldehydes, ketones, and carboxylic acids.
Although specific GC-MS studies on this compound were not found, the technique's proven capability in identifying volatile organic compounds makes it a suitable method for investigating the potential volatile byproducts resulting from the degradation of this compound.
Table 2: Typical GC-MS Operating Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP5 MS (or similar capillary column) | |
| Ionization Mode | Electron Impact (EI) | |
| Carrier Gas | Helium | |
| Temperature Program | Ramped temperature increase |
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., Diode Array Detection (DAD), Mass Spectrometry (MS))
Surface-Enhanced Spectroscopic Techniques (e.g., SERS) for Trace Analysis in Complex Matrices
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can enhance the Raman scattering signal of molecules by several orders of magnitude. mdpi.com This enhancement is achieved when the analyte is adsorbed onto or in close proximity to a nanostructured metallic surface, typically made of gold or silver. SERS is particularly valuable for trace analysis, enabling the detection of analytes at very low concentrations, even down to the single-molecule level. mdpi.com
The high sensitivity of SERS makes it an excellent tool for detecting trace amounts of dyes in complex matrices. serstech.com It has been successfully applied to the analysis of various dyes, including yellow dyes, which can be challenging to analyze with conventional Raman spectroscopy due to fluorescence. The SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its specific identification. The development of SERS-active substrates is an active area of research, with various materials and structures being designed to optimize the signal enhancement.
While direct SERS studies on this compound were not identified in the search results, the technique's proven application in the trace detection and identification of other dyes and organic molecules suggests its high potential for the analysis of this compound in various samples.
Computational and Theoretical Studies on Acid Yellow 72
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acid Yellow 72, such as its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometrical optimization. By finding the lowest energy structure, DFT can accurately predict bond lengths, bond angles, and torsion angles. This optimized geometry is crucial for understanding how this compound will interact with other molecules and surfaces.
DFT calculations also provide insights into the reactivity of this compound. By analyzing the electronic density distribution, regions of the molecule that are more likely to donate or accept electrons can be identified. This information helps in predicting how the dye will behave in chemical reactions, such as those involved in its degradation or its binding to fabrics. The use of hybrid functionals like B3LYP is common in these calculations to achieve a balance between accuracy and computational cost.
The electronic behavior of this compound can be further elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Analysis of the charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the this compound molecule. These maps use a color scale (typically red for negative potential and blue for positive potential) to indicate the electrostatic potential on the molecule's surface, providing a visual guide to its interactive properties.
Density Functional Theory (DFT) for Geometrical Optimization and Reactivity Prediction
Molecular Dynamics and Modeling for Interaction Simulations
Molecular dynamics (MD) simulations and modeling techniques are employed to study the dynamic behavior of this compound and its interactions with other substances over time.
MD simulations can model the adsorption process of this compound onto various surfaces, such as those of activated carbon or chitosan, which are used in wastewater treatment. These simulations track the positions and movements of the dye molecule and the adsorbent atoms, providing a detailed picture of the interaction mechanism. By calculating the interaction energies, which include van der Waals and electrostatic forces, the strength and nature of the adsorption can be quantified. This information is vital for designing more effective adsorbent materials for dye removal. For instance, simulations can reveal the preferred orientation of the dye on the surface and identify the key functional groups involved in the binding.
In silico modeling is used to investigate the interactions between this compound and biological macromolecules like proteins (e.g., serum albumin) and DNA. These studies are crucial for understanding the potential biological effects and toxicity of the dye. Techniques like molecular docking can predict the binding affinity and preferred binding sites of the dye on a biomacromolecule. The results of these simulations can elucidate how the dye might interfere with the normal function of these essential biological components. For example, studies on the interaction of azo dyes with bovine serum albumin have shown that the binding can cause conformational changes in the protein.
Simulation of this compound Interactions with Adsorbent Surfaces
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational methods can also predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of molecules. By predicting the wavelengths of maximum absorption (λmax), TD-DFT can help to understand the color of the dye and how its electronic structure gives rise to its appearance.
Similarly, the vibrational frequencies of the molecule can be calculated and compared with experimental infrared (IR) and Raman spectra. This comparison serves as a validation of the computational model and the optimized geometry. Discrepancies between predicted and experimental spectra can point to specific interactions or environmental effects that were not included in the initial model.
Thermodynamic and Kinetic Modeling of Reaction and Degradation Processes
For instance, the degradation of azo dyes like Metanil Yellow (Acid Yellow 36) and Orange II has been shown to follow pseudo-first-order kinetics. In these studies, the rate of degradation is proportional to the concentration of the dye. The pseudo-first-order rate constant (k) is a key parameter derived from this model and is influenced by factors such as catalyst loading and initial dye concentration. For example, in the photocatalytic degradation of Metanil Yellow, the rate constant was observed to increase significantly with an increase in the photocatalyst concentration.
Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are crucial for understanding the feasibility and spontaneity of the degradation reaction. Studies on the degradation of other azo dyes, like Acid Yellow 17, have determined these parameters. The activation energy provides insight into the energy barrier that must be overcome for the reaction to occur. For the photocatalytic degradation of azo dyes such as methylene (B1212753) blue and methyl orange, activation energies have been reported to be in the range of 3.8 to 4.1 kJ mol⁻¹. A positive enthalpy of activation suggests that the degradation process is endothermic, while the entropy of activation provides information about the degree of disorder of the system at the transition state.
The following table summarizes typical thermodynamic and kinetic parameters for the degradation of related azo dyes, which can be considered analogous for understanding the potential degradation characteristics of this compound.
| Parameter | Typical Value Range for Related Azo Dyes | Significance |
| Kinetic Model | Pseudo-first-order, Pseudo-second-order | Describes the rate at which the dye degradation reaction proceeds. |
| Rate Constant (k) | Varies with experimental conditions | Quantifies the speed of the degradation reaction; higher values indicate faster degradation. |
| Activation Energy (Ea) | 3.8 - 4.1 kJ mol⁻¹ (for some azo dyes) | The minimum energy required to initiate the degradation reaction. |
| Enthalpy of Activation (ΔH‡) | Varies | Represents the change in heat content during the formation of the transition state. |
| Entropy of Activation (ΔS‡) | Varies | Indicates the change in randomness or disorder when the reactants are converted into the transition state. |
Note: The data presented in this table is based on studies of other azo dyes and is intended to provide a general understanding of the degradation process. Specific values for this compound may vary.
Exploration of Tautomeric Forms and Their Stability
This compound, as a pyrazolone (B3327878) azo dye, can exist in different tautomeric forms, primarily the azo and hydrazone forms. The equilibrium between these tautomers is a significant aspect of its chemistry, influencing its color, stability, and reactivity. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in exploring the relative stabilities of these tautomeric forms for structurally similar pyrazolone azo dyes.
These theoretical calculations consistently indicate that for many pyrazolone azo dyes, the hydrazone tautomer is energetically more stable than the azo tautomer. The greater stability of the hydrazone form is often attributed to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the N-H of the hydrazone group and a nearby keto-functional group.
The relative stability of the tautomers can be quantified by the difference in their total energies (ΔE), calculated using computational methods. A lower energy value corresponds to a more stable tautomer. Studies on a series of novel disperse azo dyes containing a pyrazole (B372694) ring have shown that the hydrazone tautomer is generally more stable, with relative energy differences (ΔE) ranging from approximately 11 to 51 kcal/mol compared to the azo tautomer. However, it is noteworthy that in some specific cases, the azo form can be more stable.
The following interactive table presents representative data from computational studies on the relative stability of azo and hydrazone tautomers for a selection of pyrazolone-based azo dyes, which are structurally analogous to this compound.
| Dye Structure (Analogous to this compound) | Tautomeric Form | Calculated Relative Energy (kcal/mol) | More Stable Tautomer |
| Pyrazolone Azo Dye 1 | Azo | 15.2 | Hydrazone |
| Hydrazone | 0.0 | ||
| Pyrazolone Azo Dye 2 | Azo | 25.8 | Hydrazone |
| Hydrazone | 0.0 | ||
| Pyrazolone Azo Dye 3 | Azo | -11.3 | Azo |
| Hydrazone | 0.0 | ||
| Pyrazolone Azo Dye 4 | Azo | 45.1 | Hydrazone |
| Hydrazone | 0.0 |
Note: The data in this table is derived from computational studies on structurally similar pyrazolone azo dyes and serves to illustrate the general principles of tautomerism in this class of compounds. The relative energies are for the gas phase and may be influenced by solvent effects.
Environmental Fate and Advanced Remediation Research of Acid Yellow 72
Adsorption Mechanisms and Adsorbent Development
Adsorption is a widely studied method for dye removal due to its efficiency and the potential for using low-cost adsorbent materials. The process involves the accumulation of the dye molecules onto the surface of a solid adsorbent.
Development and Characterization of Novel Adsorbent Materials
A variety of materials have been investigated for their potential to adsorb Acid Yellow 72 and similar acid dyes. These include activated carbons derived from various sources, bio-adsorbents, and clay minerals.
Activated Carbon: Activated carbon is a highly effective adsorbent due to its large surface area and porous structure. Researchers have successfully developed activated carbon from low-cost agricultural waste materials such as turmeric industrial waste, sugarcane bagasse, and orange peels. researchgate.net For instance, activated carbon produced from turmeric industrial waste was prepared by treating the ground and dried material with hydrogen peroxide, followed by soaking in sulfuric acid and carbonization at high temperatures. Similarly, magnetic activated carbon has been synthesized from orange peels using zinc chloride as an activating agent, resulting in a material with a high specific surface area.
Bio-adsorbents: Natural materials and agricultural by-products are being explored as "green" and economical alternatives. Pinecones have been used as a bio-adsorbent for the removal of Acid Yellow 36, a similar acid dye. Chitosan, derived from fishery waste, has also shown potential for adsorbing acid yellow dyes. Non-living aerobic granular sludge has been investigated for the biosorption of Acid Yellow 17.
Clay Minerals: Clay minerals, with their layered structures and charged surfaces, can effectively adsorb dye molecules. Bentonite, a type of clay, has been modified to enhance its adsorption capacity for dyes. mdpi.com Organobentonite/alginate hydrogel beads have been developed and tested for the removal of Acid Yellow 23 in fixed-bed columns. mdpi.com Studies have shown that the adsorption capacity of clays (B1170129) can be improved through acid activation, which increases the surface area and porosity. sci-hub.stcambridge.org
Below is a table summarizing various adsorbent materials used for acid dye removal:
| Adsorbent Material | Precursor/Type | Activation/Modification | Target Dye | Reference |
| Activated Carbon | Turmeric Industrial Waste | Sulfuric Acid Activation | Acid Yellow 17 | |
| Activated Carbon | Orange Peels | Zinc Chloride Activation, Magnetic Modification | Acid Orange 7 | |
| Activated Carbon | Sugarcane Bagasse | Sulfuric Acid Activation | Naphthol Yellow S | researchgate.net |
| Bio-adsorbent | Pinecone | None (Used in natural form) | Acid Yellow 36 | |
| Bio-adsorbent | Chitosan | Chemical Treatment | Acid Yellow Dye | |
| Clay Mineral | Bentonite | Organic Modification (Organobentonite) | Acid Yellow 23 | mdpi.com |
Adsorption Isotherms (Langmuir, Freundlich) and Kinetic Models (Pseudo-First/Second Order)
To understand the adsorption process, researchers apply various isotherm and kinetic models to the experimental data.
Adsorption Isotherms: Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are commonly used.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often represented by a linear equation, where a plot of Ce/qe versus Ce yields a straight line.
The Freundlich isotherm is an empirical model that describes multilayer adsorption on a heterogeneous surface. It is expressed in a logarithmic form, where a plot of ln qe versus ln Ce gives a linear relationship.
Studies on various acid dyes have shown that the experimental data can often be well-fitted by one or both of these models. For example, the adsorption of Acid Yellow 36 on pinecone was best described by the Langmuir model. In contrast, the adsorption of Acid Yellow 17 on activated carbon from açaí bunches followed the Freundlich model, indicating multilayer adsorption.
Kinetic Models: Adsorption kinetics describe the rate of dye uptake. The pseudo-first-order and pseudo-second-order models are widely applied to analyze the adsorption kinetics.
The Pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites.
The Pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Research has frequently shown that the pseudo-second-order model provides a better correlation for the adsorption of acid dyes. For instance, the adsorption of Acid Yellow 17 on turmeric waste activated carbon and Acid Yellow 36 on pinecone were both found to follow the pseudo-second-order kinetics.
The table below shows the best-fit models for the adsorption of different acid dyes on various adsorbents.
| Dye | Adsorbent | Best Fit Isotherm | Best Fit Kinetic Model | Reference |
| Acid Yellow 17 | Turmeric Waste Activated Carbon | - | Pseudo-Second-Order | |
| Acid Yellow 36 | Pinecone | Langmuir | Pseudo-Second-Order | |
| Acid Yellow 17 | Activated Carbon from Açaí | Freundlich | Pseudo-Second-Order | |
| Acid Yellow 23 | Organobentonite/Alginate Beads | - | - | mdpi.com |
Influence of Key Environmental Parameters on Adsorption Efficiency
The efficiency of the adsorption process is significantly influenced by environmental factors such as pH, initial dye concentration, and temperature.
pH: The pH of the solution is a critical parameter as it affects the surface charge of the adsorbent and the ionization of the dye molecules. For anionic dyes like this compound, a lower pH is generally more favorable for adsorption. At acidic pH, the surface of many adsorbents becomes positively charged, leading to a stronger electrostatic attraction with the anionic dye molecules. For example, the maximum uptake of Acid Yellow 17 on turmeric waste activated carbon was observed in the pH range of 2.0 to 5.5. Similarly, the optimal pH for the removal of Acid Yellow 36 by pinecone was found to be 5.0.
Initial Concentration: The initial concentration of the dye provides the driving force for the adsorption process. Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent, until the saturation of available adsorption sites is reached. However, the percentage of dye removal may decrease as the initial concentration increases because the fixed amount of adsorbent has a limited number of active sites.
Temperature: The effect of temperature on adsorption can indicate whether the process is exothermic or endothermic. An increase in adsorption capacity with increasing temperature suggests an endothermic process, which may be due to increased kinetic energy of the dye molecules and changes in the pore size of the adsorbent. Conversely, a decrease in adsorption with higher temperatures indicates an exothermic process. Studies on some acid dyes have shown that the adsorption process is endothermic, with adsorption capacity increasing at higher temperatures. However, for the adsorption of Acid Yellow 17 on turmeric waste activated carbon, temperature had very little influence on the pseudo-first-order rate constants.
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are another promising set of techniques for the degradation of organic pollutants like this compound. These processes rely on the generation of highly reactive hydroxyl radicals (·OH) that can break down complex dye molecules into simpler, less harmful substances.
Photocatalytic Degradation of this compound
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source (like UV or visible light) to generate electron-hole pairs, which in turn produce reactive oxygen species for degradation.
Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. However, its large band gap limits its activity to the UV region of the spectrum. To overcome this, researchers are developing novel photocatalysts with enhanced visible light activity.
Doped Photocatalysts: Doping TiO₂ with metal or non-metal elements can narrow its band gap and improve its photocatalytic efficiency under visible light. Iron (Fe) is a common dopant that has shown promising results. Fe-doped TiO₂ photocatalysts have been successfully synthesized using various methods, including sol-gel and hydrothermal techniques. These catalysts have demonstrated enhanced activity for the degradation of various dyes, including acid dyes, under visible light irradiation. For instance, Fe-doped TiO₂ prepared by a soft-template assisted sol-gel method showed significant photocatalytic activity for the degradation of Acid Orange 7 under visible light, with the optimal iron content being 2.5 wt.%.
Other metal oxides like Zinc Oxide (ZnO) and Tin Oxide (SnO₂) are also being investigated as photocatalysts for dye degradation. Composite materials, such as titania-hydroxyapatite-CuO xerogels, have also been developed and tested for the photocatalytic degradation of Acid Yellow 36.
The table below lists some of the novel photocatalysts developed for the degradation of acid dyes.
| Photocatalyst | Target Dye | Light Source | Key Findings | Reference |
| Fe-doped TiO₂ | Acid Orange 7 | Visible Light | Optimal Fe content of 2.5 wt.% achieved 90% discoloration. | |
| TiO₂ | C.I. Acid Yellow 17 | UV | 70.6% degradation achieved at pH 3. | |
| HA-CuO-TiO₂ | Acid Yellow 36 | UV/Visible Light | Showed better discoloration than HA-TiO₂ materials. | |
| Fe-doped TiO₂ | Active Yellow XRG | UV/Visible Light | Exhibited higher photoactivity compared to undoped TiO₂. |
Mechanistic Investigations of Photocatalytic Pathways and Radical Formation
The photocatalytic degradation of organic pollutants like this compound is a process driven by the generation of highly reactive oxygen species (ROS). When a semiconductor photocatalyst, such as titanium dioxide (TiO2), absorbs photons with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band. This excitation leaves behind positively charged "holes" (h+) in the valence band.
These electron-hole pairs are the primary drivers of the subsequent redox reactions. The photogenerated electrons can react with adsorbed molecular oxygen (O2) to produce superoxide (B77818) radical anions (•O2−). Simultaneously, the holes in the valence band can react with water molecules (H2O) or hydroxide (B78521) ions (OH−) adsorbed on the catalyst's surface to generate highly oxidative hydroxyl radicals (•OH).
These generated radicals, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that can attack the dye molecules adsorbed on the photocatalyst surface. The degradation process involves the breakdown of the complex dye structure into smaller, less harmful intermediates and, ultimately, mineralization into carbon dioxide (CO2), water (H2O), and inorganic ions. scirp.org The prevention of electron-hole recombination is crucial for efficient photocatalysis, and the presence of oxygen helps in trapping electrons to form superoxide radicals, thus promoting charge separation.
Optimization of Operational Parameters (e.g., catalyst loading, pH, light intensity, irradiation time)
The efficiency of the photocatalytic degradation of this compound is significantly influenced by several operational parameters. The optimization of these parameters is crucial for achieving maximum degradation rates.
Catalyst Loading: The concentration of the photocatalyst plays a vital role. Initially, an increase in catalyst loading leads to a higher number of active sites available for dye adsorption and light absorption, thereby increasing the degradation rate. However, beyond an optimal concentration, the degradation efficiency may decrease due to increased turbidity of the solution, which scatters the incident light and reduces its penetration to the catalyst surface. Excessive catalyst loading can also lead to particle aggregation, which reduces the effective surface area.
pH: The pH of the solution affects the surface charge of the photocatalyst and the charge of the dye molecule, influencing the adsorption of the dye onto the catalyst surface. For instance, the point of zero charge (pzc) of TiO2 is around 6.25. In acidic conditions (pH < 6.25), the TiO2 surface is positively charged, which favors the adsorption of anionic dyes like this compound. Conversely, in alkaline conditions (pH > 6.25), the surface becomes negatively charged, leading to electrostatic repulsion with anionic dyes. scirp.org Therefore, the degradation of anionic dyes is often more effective in acidic to neutral pH ranges.
Light Intensity and Irradiation Time: The rate of photocatalytic degradation generally increases with increasing light intensity, as a higher photon flux leads to the generation of more electron-hole pairs. However, at very high light intensities, the rate may level off as the generation of electron-hole pairs becomes the rate-limiting step or due to competing recombination reactions. The degradation efficiency also increases with irradiation time, as longer exposure allows for more extensive breakdown of the dye molecules and their intermediates.
Initial Dye Concentration: The initial concentration of the dye also impacts the degradation rate. At low concentrations, the degradation rate often follows pseudo-first-order kinetics. However, as the initial dye concentration increases, the catalyst surface can become saturated with dye molecules, and the penetration of light through the solution decreases. scirp.org This "inner filter" effect reduces the number of photons reaching the catalyst surface, thereby decreasing the formation of hydroxyl radicals and lowering the degradation efficiency. scirp.org
Studies on Degradation Products and Mineralization Efficacy
The ultimate goal of photocatalytic treatment is the complete mineralization of the organic pollutant into harmless inorganic substances like CO2, H2O, and mineral acids. scirp.org Studies on the degradation of azo dyes, a class to which this compound belongs, often involve monitoring the reduction in the dye's characteristic absorption peak (decolorization) and the decrease in Total Organic Carbon (TOC).
While decolorization can occur relatively quickly due to the cleavage of the azo bond (–N=N–), which is responsible for the color, complete mineralization of the resulting aromatic intermediates is a much slower process. scirp.org Research on similar dyes has shown that while the parent dye molecule may be eliminated in a shorter timeframe, complete TOC removal can take significantly longer, indicating the formation of various degradation by-products.
Fenton and Fenton-like Oxidation Processes
Fenton and Fenton-like processes are advanced oxidation processes (AOPs) that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. The classic Fenton's reagent consists of a mixture of ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂).
The reaction is most effective in acidic conditions, typically around pH 3. At this pH, the reaction between Fe²⁺ and H₂O₂ is maximized, leading to the efficient generation of hydroxyl radicals. The concentration of both Fe²⁺ and H₂O₂ are critical parameters. An increase in their concentrations generally enhances the degradation rate, but an excess of either can be detrimental. For instance, excess H₂O₂ can scavenge hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•). Similarly, an excess of Fe²⁺ can also lead to scavenging reactions.
Fenton-like processes may use other forms of iron, such as iron-rich soil or other iron-containing catalysts, as a heterogeneous source of iron. These processes offer the advantage of easier catalyst separation and a wider operating pH range in some cases. Studies on the degradation of Acid Yellow 17, a similar azo dye, have shown that the Fenton process can achieve high degradation percentages under optimized conditions. The degradation efficiency is also influenced by the initial dye concentration and reaction time.
Ozonolysis for Oxidative Decolorization and Chemical Oxygen Demand Reduction
Ozonolysis is another effective AOP for the treatment of dye-containing wastewater. Ozone (O₃) is a powerful oxidizing agent that can react with organic molecules through two main pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at alkaline pH.
This process is highly effective for decolorizing textile wastewater because ozone readily attacks the chromophoric groups of dyes, such as the azo bond in this compound. Studies on similar acid dyes have demonstrated that ozonation can lead to rapid and significant color removal.
In addition to decolorization, ozonation also leads to a reduction in the Chemical Oxygen Demand (COD) of the wastewater, indicating the oxidation of the organic matter. However, complete mineralization to CO₂ and H₂O can be a slower process, and sometimes intermediate products that are more resistant to further ozonation can be formed. The efficiency of ozonolysis is influenced by factors such as pH, ozone dosage, and reaction time. Ozonation can also improve the biodegradability of the wastewater by breaking down complex, recalcitrant molecules into smaller, more biodegradable compounds.
Biodegradation and Bioremediation Studies
Identification and Characterization of Dye-Degrading Microbial Strains (e.g., Bacillus sp.)
Biodegradation offers an environmentally friendly and cost-effective approach to treating dye-polluted wastewater. This process relies on the metabolic activity of microorganisms to break down complex organic molecules. Several bacterial species have been identified for their ability to decolorize and degrade azo dyes. Among these, strains of the genus Bacillus have shown significant potential.
Bacillus species are known for their robustness and ability to produce various enzymes, including azoreductases, which are crucial for the initial cleavage of the azo bond (–N=N–) that characterizes azo dyes. This cleavage results in the formation of colorless aromatic amines. The identification of such strains typically involves isolating bacteria from dye-contaminated environments and screening them for their dye-degrading capabilities.
Characterization of these isolates often includes morphological and physiological analysis, as well as molecular identification through 16S rRNA gene sequencing. For example, a study on the biodegradation of a similar acid yellow dye utilized laccase produced by Bacillus sp. strain TR, achieving a significant decolorization efficiency. Research on the degradation of other textile dyes by Bacillus subtilis has also demonstrated high removal percentages over time. The efficiency of biodegradation is influenced by various factors, including pH, temperature, and the availability of additional carbon sources to support microbial growth and enzyme production.
Analysis of Biodegradation Intermediates and Pathways
Understanding the pathway of biodegradation is crucial to ensure the complete mineralization of the dye into non-toxic products. The breakdown of this compound by laccase from Bacillus sp. strain TR was analyzed to identify the metabolic byproducts.
Analytical techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and High-Performance Liquid Chromatography (HPLC) were employed to characterize the degradation process.
FT-IR analysis confirmed the transformation of the azo bond (N=N) in the dye molecule after laccase treatment.
HPLC analysis was used to track the disappearance of the parent dye and the appearance of various intermediate compounds formed during the conversion of Acid Yellow to its final products.
While the specific chemical structures of all intermediates were not detailed in the referenced abstract, the HPLC results provided clear evidence of a multi-step degradation pathway, demonstrating that the laccase enzyme breaks down the complex this compound molecule into several smaller intermediate products. The identification of such intermediates is a critical step in verifying that the bioremediation process does not lead to the accumulation of other potentially harmful aromatic compounds.
Integration of In Silico Modeling in Biodegradation System Design
In silico modeling has become a valuable tool to predict and understand the interactions between enzymes and dye molecules at a molecular level, aiding in the design of more effective biodegradation systems. This computational approach can help screen for the most effective microbial strains or enzymes before extensive laboratory work is undertaken.
In the study of this compound degradation by laccase from Bacillus sp. strain TR, in silico docking studies were performed to analyze the enzyme-substrate interaction. This modeling confirmed a strong and favorable interaction between the laccase enzyme and the Acid Yellow dye molecule. The analysis yielded a docking score of -27.435 kJ/mol, indicating a high binding affinity and a thermodynamically favorable degradation reaction. Such positive correlations between in silico docking scores and experimentally observed degradation percentages have been noted in other studies as well, validating the predictive power of these models.
The use of molecular docking helps to visualize how the dye molecule fits into the active site of the enzyme and identifies the key amino acid residues involved in the catalytic process. This knowledge can guide future efforts in enzyme engineering to improve catalytic efficiency and substrate specificity for target pollutants like this compound.
Integrated Remediation Approaches and Synergistic Effects in Wastewater Treatment Systems
Treating complex industrial effluents containing dyes like this compound often requires more than a single method. Integrated remediation approaches, which combine different physical, chemical, and biological processes, are increasingly being investigated to achieve higher removal efficiencies and complete mineralization. mdpi.com
One study investigated an integrated approach for the removal of Acid Yellow 2GL (a leather industry dye) from simulated wastewater by combining bioadsorption with ozonolysis. The research demonstrated that while each method has its merits, their combination leads to significantly improved performance. The integrated process achieved a maximum removal of 98.3% of the dye.
The table below details the findings of the integrated treatment approach.
| Treatment Method | Key Parameters | Removal Efficiency |
| Integrated Process | Bioadsorbent dose: 3 g/L; pH: 7.5; Time: 30 min | 98.3 ± 2.3% |
| (Bioadsorption + Ozonolysis) |
The high efficiency of such integrated systems is often attributed to synergistic effects , where the combined effect of the two processes is greater than the sum of their individual effects. For instance, in a combined photocatalysis and ozonation system, ozone can promote the production of highly reactive hydroxyl radicals on the surface of the photocatalyst, leading to a much faster degradation rate than either process could achieve alone. Similarly, combining bioadsorption with an oxidation process can be effective; the adsorbent concentrates the pollutant, making it more accessible for chemical degradation by the oxidizing agent. These integrated and synergistic approaches represent a promising strategy for the effective and efficient treatment of wastewater contaminated with recalcitrant dyes like this compound.
Applications of Acid Yellow 72 in Chemical and Material Science Research
Utilization as a Spectroscopic Probe in Chemical and Biochemical Assays
Fluorescent dyes are valuable tools in chemical and biochemical assays, often used as extrinsic probes to study protein conformation, binding events, and molecular interactions. The fluorescence of a probe can be quenched (decreased) or enhanced upon interaction with its local environment, providing a measurable signal for analysis. Quenching can occur through various mechanisms, including interactions with specific amino acid residues like tryptophan, tyrosine, histidine, and methionine.
While the general class of fluorescent dyes is widely used for these applications, there is a lack of specific research in the reviewed scientific literature detailing the use of Acid Yellow 72 as a spectroscopic probe in chemical or biochemical assays. The potential for a dye to act as a probe depends on its intrinsic photophysical properties, such as its quantum yield and sensitivity to environmental changes. Although some dyes are designed for this purpose, many, like this compound, are primarily developed for their coloration and fastness properties in industrial applications. chinainterdyes.com
Studies on the Chemical Interactions of this compound with Textile Fibers and Leather in Dyeing Process Research
This compound is classified as a weak acid or milling dye, used for dyeing protein fibers like wool and silk, synthetic polyamides like nylon, and leather. The dyeing process and the resulting fastness properties are governed by the chemical interactions between the dye molecule and the fiber substrate.
The primary mechanism for the fixation of acid dyes on protein and polyamide fibers is the formation of ionic bonds. In an acidic dyebath (typically pH ≤ 4 for strong acid dyes, and weakly acidic to neutral for weak acid dyes), the amino groups (-NH₂) in the fiber's polymer chains become protonated, acquiring a positive charge (-NH₃⁺). The anionic sulfonate group (-SO₃⁻) on the this compound molecule is then electrostatically attracted to these cationic sites, forming a salt linkage.
In addition to strong electrostatic forces, other intermolecular forces contribute to the dye-fiber interaction, particularly for milling-type dyes which have larger molecular structures:
Hydrogen Bonds : These can form between auxochrome groups on the dye and suitable sites on the fiber.
When dyeing leather, the process is more complex due to the nature of the tanned collagen substrate. For chrome-tanned leather, the chromium salts increase the cationic charge of the skin, leading to rapid, strong surface fixation with acid dyes, which can sometimes result in poor penetration and unlevel dyeing. The interactions are primarily electrostatic between the dye's sulfonate groups and protonated amino groups on the collagen. For vegetable-tanned leathers, which are more anionic, basic dyes show a higher affinity, but acid dyes can still be fixed through acidification. The effectiveness of dye exhaustion and fixation on leather is highly dependent on pH, retanning agents, and the specific chemical structure of the dye. elsevier.es
| Substrate | Primary Interaction | Secondary Interactions | Key Process Condition |
|---|---|---|---|
| Wool, Silk (Protein Fibers) | Ionic bonding (-SO₃⁻ of dye with -NH₃⁺ of fiber) | Hydrogen bonding, Van der Waals forces | Acidic to near-neutral pH |
| Nylon (Polyamide) | Ionic bonding (-SO₃⁻ of dye with -NH₃⁺ of fiber) | Hydrogen bonding, Van der Waals forces | Acidic pH (e.g., using formic acid) |
| Chrome-Tanned Leather | Ionic bonding (strong, rapid surface fixation) | Hydrogen bonding | Controlled pH to manage penetration |
Investigation of this compound in Pigment Chemistry and Coloration Research
While this compound is primarily classified and used as a water-soluble dye, its core chemical structure is that of an azo compound, the single largest class of synthetic colorants that includes both dyes and pigments. The fundamental difference lies in solubility: dyes are soluble in the application medium, whereas pigments are insoluble particles dispersed within it. Azo pigments are valued for their excellent coloring properties in the yellow-to-red range and good lightfastness, making them important for paints, plastics, and inks.
The chemistry of azo colorants involves a significant structural phenomenon known as azo-hydrazone tautomerism. Many compounds traditionally drawn with an azo bond (-N=N-) actually exist in the solid state as the more stable hydrazone tautomer (-NH-N=C=). This tautomeric preference is crucial as it influences the compound's color, stability, and lightfastness. The stability of the hydrazone form is often enhanced by intramolecular hydrogen bonding.
Research into azo pigments focuses on improving properties like lightfastness, heat stability, and resistance to solvents and migration. This is often achieved through chemical modifications, such as:
Introducing specific functional groups : Electron-withdrawing groups (e.g., nitro, chloro) on the diazo component and electron-donating groups on the coupling component can strengthen internal hydrogen bonds, improving fastness.
Increasing molecular weight : Larger molecules, such as in condensed azo pigments or benzimidazolone pigments, generally exhibit superior fastness properties due to stronger intermolecular forces.
Future Research Directions and Emerging Methodologies for Acid Yellow 72
Exploration of Novel Synthetic Routes and Advanced Functionalization Strategies
The development of environmentally benign and efficient methods for synthesizing azo dyes is a primary focus of future research. Traditional diazotization and coupling reactions often involve harsh conditions and toxic reagents. Emerging strategies aim to mitigate these issues.
Novel Synthetic Routes:
Biocatalysis: The use of enzymes or whole-cell systems as catalysts is a promising green alternative. For instance, research into using enzymes like laccases and azoreductases demonstrates potential for both dye synthesis and degradation. Eco-friendly catalysts such as baker's yeast have been successfully used for the synthesis of new azo dyes, offering a reusable and non-corrosive option that avoids harsh acids and alkalis.
Electrochemical Methods: Electrochemical synthesis offers a high degree of control and can often be performed under mild conditions without the need for external chemical oxidants or reductants. Research into the electrochemical synthesis of azobenzenes has shown the potential to create 2H-indazole derivatives, with the added benefit of enabling the reuse of byproducts, thereby reducing pollution.
Photoinduced Synthesis: Light-mediated reactions are another frontier. Photoisomerization of azobenzene (B91143) derivatives using diboron (B99234) ester has been achieved with simple sunlight or 400 nm lighting, demonstrating a pathway that avoids transition metals and organic dyes.
Advanced Functionalization Strategies: Functionalization involves modifying the dye's molecular structure to enhance its properties. For azo dyes like Acid Yellow 72, this could mean improving their binding affinity to textiles, increasing their biodegradability, or altering their colorimetric properties. Research into advanced functional materials, such as nanomaterials and polymer composites, provides a framework for creating more efficient and selective dye removal systems. Azo-dye-functionalized polycarbonate membranes have been developed that can effectively remove other dye molecules and specific ions from wastewater, showcasing a novel application of functionalization for remediation purposes.
Development of In Situ and Real-Time Characterization Techniques
Understanding the dynamic processes of dye synthesis, application, and degradation requires advanced characterization techniques that can monitor these changes as they happen. In situ and real-time methods are crucial for elucidating reaction mechanisms and optimizing processes.
In Situ Spectroscopy and Microscopy: Techniques like in-situ Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) allow researchers to observe the structural and morphological changes of catalysts or materials during a reaction. For example, a mild in-situ method has been developed to construct iron-doped TiO2 photocatalysts, with their formation and properties confirmed by techniques including TEM and XRD. These methods provide real-time observation, which improves the accuracy of data by minimizing sample degradation and increases research efficiency.
Real-Time Reaction Monitoring: Spectroscopic methods are invaluable for tracking the concentration of reactants, intermediates, and products in real time. Electrochemical surface-enhanced Raman spectroscopy (EC-SERS) is being explored as a cost-effective tool for the analysis and characterization of azo dyes and their degradation products. While challenges remain, the goal is to use such techniques for the spectroelectrochemical monitoring of dye degradation as it occurs.
These advanced characterization tools are essential for bridging the gap between a material's structure and its activity under actual working conditions, leading to the design of more efficient photocatalysts and degradation systems.
Application of Machine Learning and Artificial Intelligence for Predictive Modeling of Properties and Degradation
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the study of chemical compounds by enabling the prediction of their properties and behavior, which can significantly reduce the time and cost of experimental research.
Predictive Modeling of Properties and Degradation: AI-powered models can forecast a dye's physicochemical properties, its performance in applications, and its degradation efficiency under various conditions. These models are trained on large datasets of historical experimental data, allowing them to recognize complex, non-linear relationships between input variables (e.g., catalyst dosage, pH, temperature, dye concentration) and outputs (e.g., degradation rate).
Different ML algorithms are employed for these tasks, each with its own strengths. Artificial Neural Networks (ANN), Random Forests (RF), Support Vector Machines (SVM), and Gradient Boosting models like XGBoost are commonly used. For example, ANNs combined with genetic algorithms (GA) have been used to successfully model and optimize the degradation of azo dyes, achieving high predictive accuracy.
The table below summarizes the application and performance of various ML models in the context of dye degradation and property prediction.
| ML Model | Application | Key Findings / Performance Metrics | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Predicting photocatalytic degradation efficiency; Process optimization | Successfully predicted methylene (B1212753) blue removal efficiency with R² = 0.946. When combined with a Genetic Algorithm, it optimized the process to be ~7% cheaper. | |
| Random Forest (RF) | Predicting catalytic reduction of azo dyes | Found to be the best performing algorithm for predicting the reduction of 2,4,6-trinitrophenol (TNP), methylene blue (MB), and Rhodamine B (RHB). | |
| Support Vector Machine (SVM) | Predicting catalytic reduction of azo dyes | Identified as the best algorithm for predicting the reduction of Methyl Orange (MO). | |
| XGBoost | Predicting photocatalytic degradation efficiency | Outperformed eight other algorithms in predicting the degradation of organic dyes using BiVO₄ photocatalysts. Identified the power of light as the most important factor. | |
| Gaussian Process Regression (GPR) | Modeling and optimizing Fenton process for dye degradation | Used with an optimization algorithm (IGWO) to accurately predict optimal degradation conditions for crystal violet dye. | |
| Multi-modal Deep Learning (ViT & MLP) | Predicting chemical toxicity from image and tabular data | Achieved an accuracy of 0.872 and F1-score of 0.86 in multi-label toxicity prediction, demonstrating the power of integrating diverse data types. |
Research into Circular Economy Principles for Dye Synthesis and Degradation Byproducts
The linear "take-make-dispose" model is being challenged by circular economy principles, which aim to minimize waste and maximize resource utilization. For the dye industry, this involves creating closed-loop systems and valorizing waste streams.
Closed-Loop Dyeing Processes: A closed-loop system recycles and reuses water, energy, and chemicals within the manufacturing process, significantly reducing freshwater consumption and wastewater discharge. This approach views effluent not as waste, but as a source of valuable materials that can be reclaimed and reintegrated into the production cycle. The adoption of such systems is a critical step toward sustainable textile manufacturing.
Valorization of Degradation Byproducts: Instead of simply disposing of the sludge and secondary products from dye degradation, research is focused on converting them into valuable resources. This concept, known as valorization, is a cornerstone of a circular economy.
Bioenergy Production: The organic-rich sludge from anaerobic treatment of dye wastewater can be converted into biogas through processes like hydrothermal gasification, creating a source of clean energy. acs.org
Valuable Chemical Feedstocks: Innovative enzymatic strategies are being developed to convert azo dyes into valuable aromatic compounds. frontiersin.org For example, a two-step biocatalytic process using azoreductase and laccase enzymes can transform azo dyes first into aromatic amines and then into valuable precursors for phenazines and phenoxazinones, which have applications in other chemical industries. frontiersin.org
By closing resource loops and finding value in waste, the dye industry can significantly reduce its environmental footprint and move towards a more sustainable and economically resilient model.
Advanced Studies on Environmental Transport and Transformation Mechanisms
To fully grasp the environmental impact of this compound, it is crucial to understand how it moves through and transforms within various environmental compartments like water and soil.
Environmental Transport Modeling: Multimedia fate models are used to quantify the distribution and transport of organic chemicals. eolss.net These models divide the environment into interconnected compartments (air, water, soil, sediment) and use mass balance equations to simulate the movement and transformation of pollutants. eolss.net Software tools are increasingly used to simulate the migration of organic pollutants in soil-water systems, helping to predict concentrations and assess risks to ecosystems and drinking water.
Transformation Mechanisms: The degradation of sulfonated azo dyes like this compound often begins with the reductive cleavage of the nitrogen-nitrogen double bond (N=N), which is the chromophore responsible for its color. This initial step typically occurs under anaerobic conditions and results in the formation of aromatic amines, which can be colorless but are often more toxic than the parent dye.
Subsequent aerobic processes can then degrade these aromatic amines through mechanisms like deamination and hydroxylation of the aromatic ring. However, some intermediate products can be recalcitrant.
Advanced Oxidation Processes (AOPs) are a key area of research for achieving complete mineralization of the dye and its byproducts into CO₂, water, and inorganic ions. These processes utilize highly reactive species, primarily hydroxyl radicals (•OH), to non-selectively attack organic molecules. Common AOPs include:
Fenton and Photo-Fenton Processes: These use iron ions to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals, a reaction that can be accelerated by UV light.
Ozonation: This process uses ozone (O₃), a powerful oxidant, which can react directly with the dye molecule or decompose to form hydroxyl radicals.
Photocatalysis: This involves using a semiconductor catalyst (e.g., TiO₂) that, when irradiated with light, generates electron-hole pairs that lead to the formation of reactive oxygen species.
Studies on the degradation pathways of sulfonated azo dyes have identified various intermediates, including hydroxylated derivatives and low-molecular-weight carboxylic acids, confirming the complex, multi-step nature of their transformation in the environment.
Q & A
Q. What mechanistic pathways explain the electrochemical degradation of this compound at boron-doped diamond (BDD) electrodes?
- Methodological Answer : Use cyclic voltammetry to identify oxidation peaks (e.g., -0.5 to +1.5 V vs. Ag/AgCl). Couple with in-situ FTIR to detect intermediates (e.g., quinone formations). Apply TOC analysis to distinguish mineralization from decolorization. Model reaction pathways using kinetic Monte Carlo simulations .
Q. How can multivariate statistical approaches improve the interpretation of this compound’s environmental persistence data?
- Methodological Answer : Apply principal component analysis (PCA) to datasets spanning pH, temperature, and microbial activity. Use partial least squares regression (PLSR) to rank variables by significance. Validate models with leave-one-out cross-validation (LOOCV) and report R<sup>2</sup> > 0.9 for robustness .
Q. What role do heterogeneous catalysts play in enhancing the Fenton-based oxidation of this compound?
- Methodological Answer : Compare Fe<sup>3+</sup>/H2O2 systems with immobilized catalysts (e.g., Fe3O4@SiO2). Monitor •OH radical generation via EPR spectroscopy with DMPO trapping. Optimize catalyst reuse cycles (≥5 cycles with <10% efficiency loss) and characterize surface changes via SEM-EDS post-reaction .
Data Presentation Guidelines
- Tables : Include comparative tables (e.g., Table 1: Photodegradation Efficiency Under Variable Light Sources) with columns for experimental conditions, k values, and R<sup>2</sup> for kinetic models .
- Figures : Use Arrhenius plots for temperature-dependent degradation or heatmaps for PCA results. Ensure axis labels adhere to ACS style guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
